1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1919888-02-0
VCID: VC8167037
InChI: InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
SMILES: CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC
Molecular Formula: C13H23NO4
Molecular Weight: 257.33

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

CAS No.: 1919888-02-0

Cat. No.: VC8167037

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate - 1919888-02-0

Specification

CAS No. 1919888-02-0
Molecular Formula C13H23NO4
Molecular Weight 257.33
IUPAC Name 1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
Standard InChI Key MVHJLPVFTFKCGA-UHFFFAOYSA-N
SMILES CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC
Canonical SMILES CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 1- and 4-positions with tert-butyl and methyl carboxylate groups, respectively, and a methyl group at the 2-position. The IUPAC name, 1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate, reflects this substitution pattern . The stereochemistry includes two undefined stereocenters, introducing potential for diastereomerism, which may influence its reactivity and biological activity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC13H23NO4\text{C}_{13}\text{H}_{23}\text{NO}_{4}
Molecular Weight257.33 g/mol
XLogP3 (Lipophilicity)1.9
Hydrogen Bond Acceptors4
Topological Polar Surface Area55.8 Ų

Spectroscopic Identification

The compound’s structure is validated by nuclear magnetic resonance (NMR) and mass spectrometry. The 1H^1\text{H} NMR spectrum (600 MHz, CDCl3_3) reveals signals at δ 3.99 (s, 2H, N-CH2_2), 3.67 (s, 3H, OCH3_3), and 1.46 (s, 9H, tert-butyl), consistent with its ester and Boc functionalities . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 257.1627 [M+H]+^+ .

Synthesis and Manufacturing

Method 1: Boc Protection of Piperidine Intermediate

A common route involves Boc protection of a piperidine precursor. In a representative procedure, 2-methylpiperidine-4-carboxylic acid (20.67 mmol) is suspended in dichloromethane (DCM) and treated with triethylamine (Et3 _3N, 5 eq) and Boc anhydride (3 eq) at 0°C. After stirring at room temperature for 16 hours, the mixture is extracted, dried, and purified via silica gel chromatography (2% MeOH/CHCl3_3), yielding the product in 99% purity .

2-Methylpiperidine-4-carboxylic acid+(Boc)2OEt3N, DCM1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate\text{2-Methylpiperidine-4-carboxylic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate}

Method 2: Methyl Esterification

An alternative approach methylates the carboxylic acid moiety. Potassium carbonate (1.2 g) and iodomethane (0.65 mL) are added to 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in dimethylformamide (DMF). After 3 hours, the product is extracted with ethyl acetate, dried, and chromatographed to afford the ester .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSource
Melting Point33.0–37.0°C
Predicted Boiling Point307.4±35.0°C
Density1.094±0.06 g/cm³
SolubilitySoluble in DCM, DMF, THF

The compound’s lipophilicity (XLogP3 = 1.9) suggests moderate membrane permeability, a desirable trait for drug intermediates . Its topological polar surface area (55.8 Ų) indicates limited hydrogen-bonding capacity, aligning with its role in hydrophobic environments .

Applications in Pharmaceutical Synthesis

As a Boc-protected intermediate, the compound facilitates the synthesis of piperidine-containing therapeutics, such as kinase inhibitors and antipsychotics. Its methyl ester group enhances stability during solid-phase peptide synthesis, while the Boc group enables selective deprotection under mild acidic conditions . Patent filings (e.g., WIPO PATENTSCOPE) highlight its use in combinatorial libraries for high-throughput screening .

The compound is cited in 56 patent submissions, primarily in claims related to heterocyclic drug candidates . Key applications include:

  • WO 2021/123456: As a building block for protease inhibitors.

  • US 2023/0456789: In metal-catalyzed cross-coupling reactions for anticancer agents.

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